molecular formula C17H16F3NO3 B10965161 4-(difluoromethoxy)-3-ethoxy-N-(5-fluoro-2-methylphenyl)benzamide

4-(difluoromethoxy)-3-ethoxy-N-(5-fluoro-2-methylphenyl)benzamide

Cat. No.: B10965161
M. Wt: 339.31 g/mol
InChI Key: SQJRZXPCYVNVQE-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-ethoxy-N-(5-fluoro-2-methylphenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features multiple functional groups, including difluoromethoxy, ethoxy, and fluoro substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethoxy)-3-ethoxy-N-(5-fluoro-2-methylphenyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate aniline derivative with an acyl chloride or anhydride.

    Introduction of Difluoromethoxy and Ethoxy Groups:

    Fluorination: The final step involves the selective fluorination of the aromatic ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-ethoxy-N-(5-fluoro-2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of new functional groups on the aromatic ring.

Scientific Research Applications

4-(Difluoromethoxy)-3-ethoxy-N-(5-fluoro-2-methylphenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-(5-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The presence of fluorine atoms enhances its binding affinity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-3-ethoxy-N-(5-fluoro-2-methylphenyl)benzamide is unique due to its specific combination of difluoromethoxy, ethoxy, and fluoro groups, which confer distinct chemical and biological properties. Its structural complexity and functional diversity make it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16F3NO3

Molecular Weight

339.31 g/mol

IUPAC Name

4-(difluoromethoxy)-3-ethoxy-N-(5-fluoro-2-methylphenyl)benzamide

InChI

InChI=1S/C17H16F3NO3/c1-3-23-15-8-11(5-7-14(15)24-17(19)20)16(22)21-13-9-12(18)6-4-10(13)2/h4-9,17H,3H2,1-2H3,(H,21,22)

InChI Key

SQJRZXPCYVNVQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)F)C)OC(F)F

Origin of Product

United States

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